DiosMetin 7-O--D-Glucuronide
Overview
Description
DiosMetin 7-O–D-Glucuronide is a naturally occurring flavonoid glycoside found in various plants, including citrus fruits and certain herbs. It is known for its potent antioxidant properties and has been studied for its potential therapeutic applications in various fields, including medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DiosMetin 7-O–D-Glucuronide typically involves the glucuronidation of diosmetin. Diosmetin, the aglycone form, is first extracted from natural sources or synthesized chemically. The glucuronidation process involves the reaction of diosmetin with glucuronic acid in the presence of specific enzymes or chemical catalysts under controlled conditions .
Industrial Production Methods: Industrial production of DiosMetin 7-O–D-Glucuronide often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve efficient glucuronidation. These methods are preferred due to their higher yield and environmentally friendly nature compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: DiosMetin 7-O–D-Glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
DiosMetin 7-O–D-Glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a standard for analytical studies and as a model compound for studying flavonoid metabolism.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular disorders.
Industry: It is used in the development of dietary supplements and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of DiosMetin 7-O–D-Glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.
Cardioprotective Effects: It enhances endothelial function and reduces vascular inflammation
Comparison with Similar Compounds
Diosmin: A closely related flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Hesperidin: Another flavonoid glycoside found in citrus fruits with comparable health benefits.
Quercetin: A flavonoid with strong antioxidant activity and various therapeutic applications
Uniqueness: DiosMetin 7-O–D-Glucuronide is unique due to its specific glucuronidation pattern, which enhances its solubility and bioavailability compared to its aglycone form, diosmetin. This modification also influences its biological activity and therapeutic potential .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-OTVISBKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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